![molecular formula C9H14N4O B12286944 N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea](/img/structure/B12286944.png)
N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-(Aminomethyl)-2-pyridinyl]-N’-ethylurea is a chemical compound that belongs to the class of urea derivatives It features a pyridine ring substituted with an aminomethyl group at the 6-position and an ethylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Aminomethyl)-2-pyridinyl]-N’-ethylurea can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with formaldehyde and ethyl isocyanate under controlled conditions. The reaction typically proceeds via the formation of an intermediate, which then undergoes further transformation to yield the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis of N-[6-(Aminomethyl)-2-pyridinyl]-N’-ethylurea may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques to isolate the final product efficiently.
化学反応の分析
Types of Reactions
N-[6-(Aminomethyl)-2-pyridinyl]-N’-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines.
科学的研究の応用
N-[6-(Aminomethyl)-2-pyridinyl]-N’-ethylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[6-(Aminomethyl)-2-pyridinyl]-N’-ethylurea involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the substituents attached to the nitrogen atom.
Pyrrolidine derivatives: These compounds have a similar nitrogen-containing ring structure but differ in the overall molecular framework.
Uniqueness
N-[6-(Aminomethyl)-2-pyridinyl]-N’-ethylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C9H14N4O |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
1-[6-(aminomethyl)pyridin-2-yl]-3-ethylurea |
InChI |
InChI=1S/C9H14N4O/c1-2-11-9(14)13-8-5-3-4-7(6-10)12-8/h3-5H,2,6,10H2,1H3,(H2,11,12,13,14) |
InChIキー |
NENNTQVTXJNUFG-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC1=CC=CC(=N1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid](/img/structure/B12286873.png)
![2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)

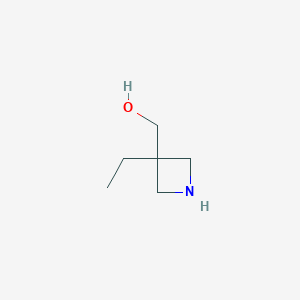

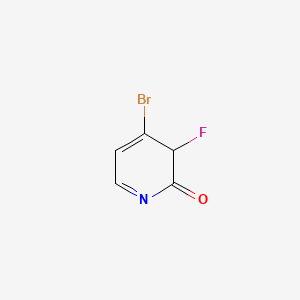


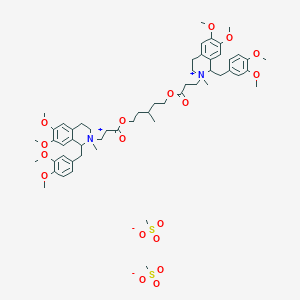
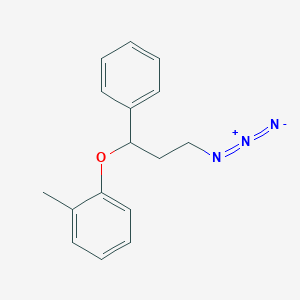
![(2,5-Dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B12286956.png)
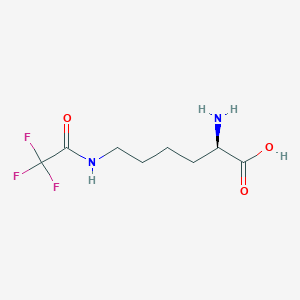
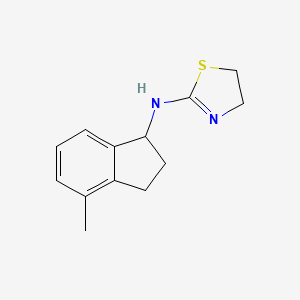
![4-chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12286970.png)
